Iron sulfide (FeS)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron sulfide (FeS) is a chemical compound composed of iron and sulfur. It is commonly found in nature as the mineral pyrrhotite and is known for its dark, metallic appearance. Iron sulfide is integral to various fields, including geology, chemistry, and industry, due to its unique properties and applications .

准备方法

Synthetic Routes and Reaction Conditions: Iron sulfide can be synthesized by directly combining iron and sulfur. In a laboratory setting, this is typically done by mixing iron powder with sulfur powder and heating the mixture. The reaction is exothermic and produces iron sulfide according to the equation: [ \text{Fe} + \text{S} \rightarrow \text{FeS} ] This method ensures a balanced reaction between iron and sulfur .

Industrial Production Methods: Industrial production of iron sulfide often involves high-temperature solid-phase reactions. One method uses green vitriol (iron(II) sulfate heptahydrate) and carbon powder as raw materials. These are mixed and subjected to high temperatures under an inert gas atmosphere to produce iron sulfide .

化学反应分析

Types of Reactions: Iron sulfide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions.

Common Reagents and Conditions:

Oxidation: In moist air, iron sulfide oxidizes to form hydrated ferrous sulfate.

Reaction with Acids: Iron sulfide reacts with hydrochloric acid to produce ferrous chloride and hydrogen sulfide: [ \text{FeS} + 2 \text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{S} ] It also reacts with sulfuric acid to form ferrous sulfate and hydrogen sulfide: [ \text{FeS} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2\text{S} ]

Major Products: The major products of these reactions include ferrous chloride, ferrous sulfate, and hydrogen sulfide .

科学研究应用

Iron sulfide has a wide range of applications in scientific research:

作用机制

The mechanism by which iron sulfide exerts its effects is primarily through its chemical reactivity. In biological systems, iron sulfide nanoparticles can interact with proteins, forming protein-ligand complexes that can inhibit or enhance biological functions. This interaction is crucial for applications in drug delivery and biosensing . Additionally, iron sulfide’s ability to undergo redox reactions makes it valuable in various catalytic processes .

相似化合物的比较

Iron sulfide can be compared with other iron-sulfur compounds, such as:

Greigite (Fe₃S₄): Known for its magnetic properties and used in magnetic recording media.

Pyrrhotite (Fe₁₋ₓS): Exhibits variable iron content and is often found in natural ore deposits.

Troilite (FeS): The endmember of pyrrhotite, commonly found in meteorites.

Mackinawite (Fe₁₊ₓS): Known for its layered structure and use in environmental remediation.

Marcasite (FeS₂): An orthorhombic form of iron sulfide, distinct from pyrite.

Iron sulfide (FeS) is unique due to its simple stoichiometry and widespread occurrence in nature, making it a fundamental compound for various scientific and industrial applications.

属性

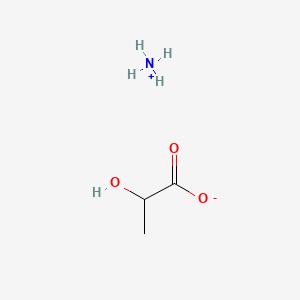

IUPAC Name |

iron(2+);sulfide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.S/q+2;-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVXPFBEZCSHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

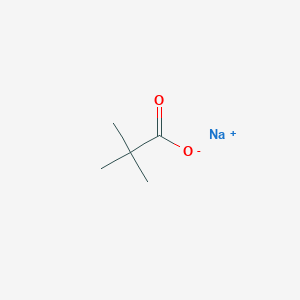

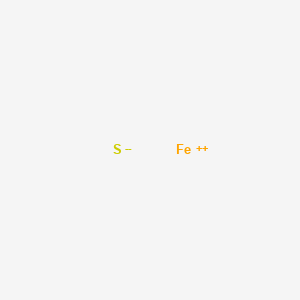

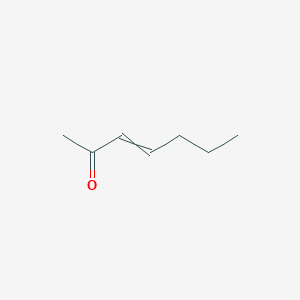

[S-2].[Fe+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1317-37-9 |

Source

|

| Record name | FERROUS SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH5J4TUX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)